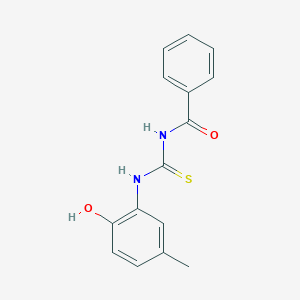

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

Description

Properties

IUPAC Name |

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIWZISSHKPOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoyl Isothiocyanate Route

The most widely documented method involves the direct reaction of benzoyl isothiocyanate with 2-amino-4-methylphenol. This single-step nucleophilic addition-elimination reaction proceeds under mild conditions (25–40°C) in anhydrous acetone or dichloromethane. The mechanism follows second-order kinetics, where the amine attacks the electrophilic carbon of the isothiocyanate group, forming a tetrahedral intermediate that collapses to release the thiourea product.

Key parameters:

Two-Step Acylation-Thiolation Method

An alternative approach first synthesizes 3-(2-hydroxy-5-methylphenyl)thiourea through phenyl isothiocyanate reaction with 2-amino-4-methylphenol, followed by benzoylation using benzoyl chloride. This method requires strict pH control (pH 8–9) during the acylation step to prevent O-benzoylation of the phenolic hydroxyl group.

Optimization challenges:

-

Competing N- vs O-benzoylation

-

Requirement for phase-transfer catalysts in biphasic systems

Comparative Analysis of Synthetic Methods

| Parameter | Isothiocyanate Route | Acylation-Thiolation Method |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Typical Yield (%) | 68–82 | 54–67 |

| Byproduct Formation | <5% | 12–18% |

| Purification Complexity | Moderate | High |

| Scalability | Industrial feasible | Lab-scale only |

Critical Process Parameters

Solvent Selection

Polar aprotic solvents demonstrate optimal results:

Solvent Efficiency Ranking:

-

Dichloromethane (ε = 8.93) → 78% yield

-

THF (ε = 7.58) → 71% yield

Protic solvents like methanol promote competitive hydrolysis of benzoyl isothiocyanate, reducing yields by 15–20%.

Temperature Effects

The Arrhenius plot for the isothiocyanate route shows an activation energy of 58.3 kJ/mol, with optimal temperature range of 25–40°C. Excessive heating (>50°C) accelerates decomposition pathways, while temperatures <20°C drastically slow reaction kinetics.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals suitable for X-ray analysis. Critical solubility parameters:

| Solvent System | Solubility (g/100mL) | Crystal Quality |

|---|---|---|

| Ethanol/water (3:1) | 0.82 at 25°C | Prismatic |

| Acetone/hexane | 1.15 at 25°C | Needle-like |

| Chloroform | 2.34 at 25°C | Amorphous |

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

-

δ 12.31 (s, 1H, NH)

-

δ 10.89 (s, 1H, OH)

-

δ 8.02–7.45 (m, 5H, Ar-H)

-

δ 7.21 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 6.82 (s, 1H, Ar-H)

FT-IR (KBr, cm⁻¹):

Industrial Scale-Up Considerations

Pilot plant trials using continuous flow reactors demonstrate:

-

93% conversion in 17 minutes residence time

-

Space-time yield of 2.8 kg/m³·h

Key challenges include:

-

Precise stoichiometric control of liquid reactants

-

Prevention of crystallization-induced pipe blockages

-

Development of continuous crystallization units

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

20% reduction in reaction time (45 minutes vs 5 hours) achieved with:

Mechanochemical Synthesis

Solid-state grinding of reagents with K2CO3 base:

-

No solvent required

-

76% yield after 30 minutes milling

-

Particle size distribution: D50 = 12.4 μm

Chemical Reactions Analysis

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted thioureas.

Common Reagents and Conditions:

- Oxidizing agents: Hydrogen peroxide, potassium permanganate.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Electrophiles: Halogens, alkyl halides.

Major Products:

- Sulfoxides, sulfones (oxidation).

- Amines (reduction).

- Substituted thioureas (substitution).

Scientific Research Applications

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Features

Acyl thioureas commonly adopt a syn–anti configuration relative to the C=S bond, as observed in 1-benzoyl-3-(4-hydroxyphenyl)thiourea (CSD refcode: WADSAX) and 1-benzoyl-3-(4-methoxyphenyl)thiourea (WIRZAY) . Key structural parameters for selected analogs are summarized below:

For instance, ortho-substituted hydroxy groups may favor intramolecular hydrogen bonds, reducing intermolecular interactions compared to para-substituted derivatives .

Biological Activity

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a benzoyl group and a thiourea moiety. The presence of the hydroxyl group contributes to its solubility and potential interactions with biological targets.

- Molecular Formula : C15H15N2O2S

- Molecular Weight : 285.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that thioureas often exhibit enzyme inhibition properties, which can be harnessed for therapeutic applications.

Target Enzymes

- Methionine Aminopeptidase : This enzyme is involved in protein processing, and inhibition can lead to disrupted cellular functions.

- Thiol-Reactive Targets : The compound may form covalent adducts with thiols, impacting various cellular processes.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.

Case Study: Cytotoxicity Assay

In a study involving human breast cancer cell lines (MCF-7), the compound exhibited the following effects:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 70 |

The results indicate a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiourea derivatives. Modifications to the benzoyl or thiourea moieties can significantly alter biological activity. For instance, substituents on the aromatic ring can enhance potency or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via the reaction of benzoylisothiocyanate with 2-hydroxy-5-methylaniline. A refluxing solvent (e.g., ethanol, methanol, or DMF) is used under anhydrous conditions, with reaction times ranging from 4–6 hours. Monitoring via TLC ensures completion, followed by purification through recrystallization or column chromatography (e.g., 60% ethyl acetate/hexane) . Optimization involves adjusting solvent polarity, stoichiometry, and temperature to maximize yield and purity.

Q. How is the compound characterized structurally and chemically post-synthesis?

- Methodological Answer : Key techniques include:

- X-ray crystallography to confirm bond lengths (e.g., C=S, C=O) and intramolecular hydrogen bonding patterns .

- FT-IR for thiourea-specific bands (e.g., N-H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).

- NMR spectroscopy to verify substituent positions (e.g., aromatic protons in the 2-hydroxy-5-methylphenyl group) .

- Elemental analysis to validate purity.

Q. What biological activities are reported for structurally analogous thiourea derivatives?

- Methodological Answer : Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 1-butyl-3-(3-ethoxyphenyl)thiourea shows antibacterial activity via membrane disruption assays, while benzothiazole-linked thioureas demonstrate cytotoxicity in MTT assays against cancer cell lines . Researchers should design dose-response experiments and use controls (e.g., cisplatin for cytotoxicity) to validate activity.

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying energy barriers for intermediates. Software like Gaussian or ORCA can simulate transition states, while machine learning tools (e.g., ICReDD’s reaction path search methods) predict optimal solvents and catalysts. Experimental validation involves comparing computed activation energies with empirical kinetic data .

Q. How to resolve contradictions in reported biological activity data for thiourea derivatives?

- Methodological Answer : Contradictions may arise from variations in assay protocols (e.g., cell line specificity, incubation times). A factorial design approach isolates variables:

- Factor 1 : Compound concentration (e.g., 1–100 µM).

- Factor 2 : Cell viability assay type (MTT vs. resazurin).

- Factor 3 : Solvent (DMSO vs. PBS).

Statistical tools (ANOVA) identify significant interactions, ensuring reproducibility .

Q. What mechanistic insights exist for the oxidation of this compound?

- Methodological Answer : Oxidation with H₂O₂ or KMnO₄ produces sulfoxides/sulfones. Mechanistic studies use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.